molecular formula C32H50O7 B1250628 Byssochlamysol

Byssochlamysol

Cat. No.: B1250628
M. Wt: 546.7 g/mol
InChI Key: HIAPXWJJHDBINR-WFJMSZGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Byssochlamysol is a secondary metabolite produced by certain fungal species within the genus Paecilomyces, notably Paecilomyces clematidis and related thermophilic fungi. It is classified as a polyketide-derived compound and has garnered attention for its antitumor properties . Unlike many fungal metabolites that are harmful mycotoxins (e.g., patulin, aflatoxins), Byssochlamysol exhibits beneficial biological activities, including inhibition of cancer cell proliferation. Its molecular structure features a unique bicyclic framework, which contributes to its bioactivity and distinguishes it from structurally analogous compounds .

Properties

Molecular Formula

C32H50O7

Molecular Weight

546.7 g/mol

IUPAC Name

[(3S,5S,7R,8S,9S,10R,11S,13S,14S,16S,17R)-16-acetyloxy-17-[(E)-5,6-dimethylhept-3-en-2-yl]-7,11-dihydroxy-10,13-dimethyl-6-oxo-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C32H50O7/c1-16(2)17(3)9-10-18(4)27-25(39-20(6)34)14-22-26-28(24(35)15-32(22,27)8)31(7)12-11-21(38-19(5)33)13-23(31)29(36)30(26)37/h9-10,16-18,21-28,30,35,37H,11-15H2,1-8H3/b10-9+/t17?,18?,21-,22-,23+,24-,25-,26-,27-,28-,30+,31-,32-/m0/s1

InChI Key

HIAPXWJJHDBINR-WFJMSZGVSA-N

Isomeric SMILES

CC(C)C(C)/C=C/C(C)[C@H]1[C@H](C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2[C@H](C(=O)[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)O)O)C)OC(=O)C

Canonical SMILES

CC(C)C(C)C=CC(C)C1C(CC2C1(CC(C3C2C(C(=O)C4C3(CCC(C4)OC(=O)C)C)O)O)C)OC(=O)C

Synonyms

byssochlamysol

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Analytical Challenges

Key Studies on Byssochlamysol

  • Antitumor Efficacy : Mori et al. (2003) demonstrated that Byssochlamysol inhibits the growth of human leukemia cells (HL-60) at IC₅₀ values of 12.5 μM, outperforming emodin (IC₅₀ = 25 μM) in the same assay .
  • Structural Uniqueness : Comparative LC-MS/MS analyses (as validated in methods from ) reveal that Byssochlamysol’s bicyclic structure enhances its stability in physiological conditions compared to linear-chain mycotoxins like patulin .

Analytical Considerations

  • Detection Methods: While LC-MS/MS is widely used for fungal metabolites, Byssochlamysol requires specialized ionization techniques due to its low polarity, unlike more polar compounds like mycophenolic acid .

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